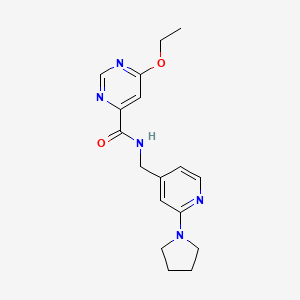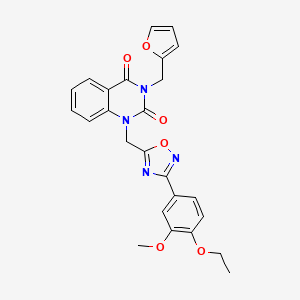
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, also known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties. In
Mecanismo De Acción
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its ability to selectively inhibit COX-2 activity, which reduces the risk of gastrointestinal side effects commonly associated with traditional NSAIDs. However, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to exhibit some degree of COX-1 inhibition, which may increase the risk of cardiovascular side effects. Another limitation of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its relatively low solubility, which may limit its utility in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid analogs with improved solubility and selectivity for COX-2 inhibition. Another area of interest is the investigation of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid's potential use as a chemotherapeutic agent. Additionally, further research is needed to fully understand the cardiovascular and gastrointestinal effects of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its analogs.
Métodos De Síntesis
The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves the reaction between 2-fluoro-3-methoxybenzoyl chloride and (S)-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction yields (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid as a white crystalline solid with a melting point of 86-88°C.
Aplicaciones Científicas De Investigación
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been extensively investigated for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDSGQKISNPOS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2715723.png)


![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715726.png)
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)

![3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2715730.png)

![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)
